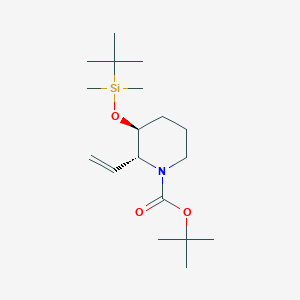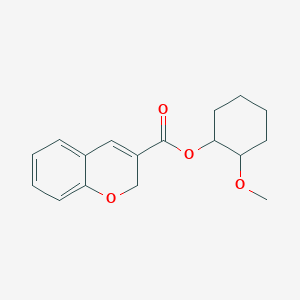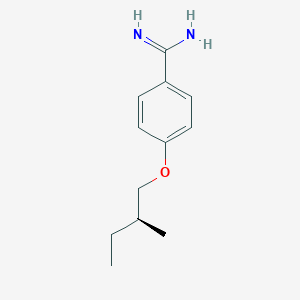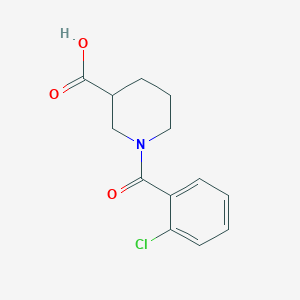
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide is a synthetic organic compound with a unique structure that includes a cyclobutane ring and a dioxidothietane moiety
Vorbereitungsmethoden
The synthesis of 1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide involves several steps, typically starting with the preparation of the cyclobutanecarboxamide core. The dioxidothietane moiety is then introduced through a series of reactions that may include cyclization and oxidation processes. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The amino group can participate in substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s properties make it suitable for use in various industrial applications, including materials science and chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Amino-N-(1,1-dioxidothietan-3-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
1-amino-N-(1,1-dioxo-3-thietanyl)-1-cyclobutanecarboxamide: This compound shares a similar core structure but differs in the functional groups attached to the cyclobutane ring.
Cyclobutanecarboxamide derivatives: These compounds have variations in the substituents attached to the cyclobutane ring, leading to differences in their chemical and biological properties
Eigenschaften
Molekularformel |
C8H14N2O3S |
|---|---|
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
1-amino-N-(1,1-dioxothietan-3-yl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H14N2O3S/c9-8(2-1-3-8)7(11)10-6-4-14(12,13)5-6/h6H,1-5,9H2,(H,10,11) |
InChI-Schlüssel |
AGXMEVBKELEQOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)NC2CS(=O)(=O)C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
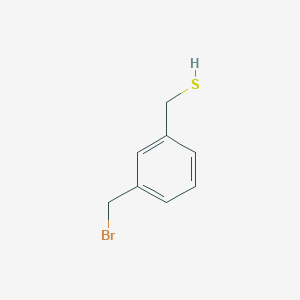
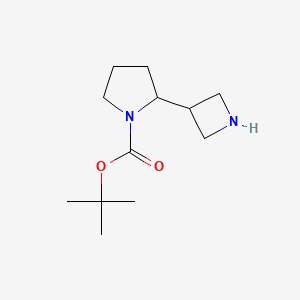

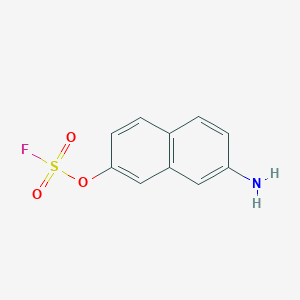

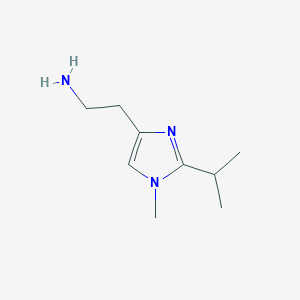
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5'-oxolane]-2',6-dione](/img/structure/B12943041.png)

